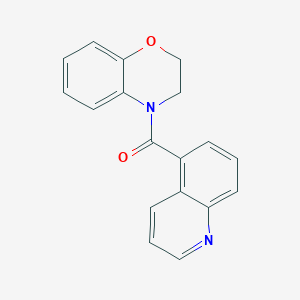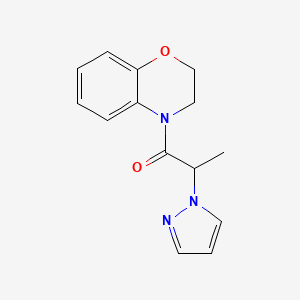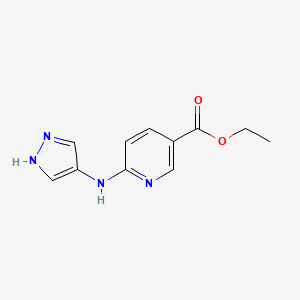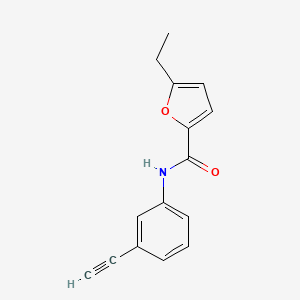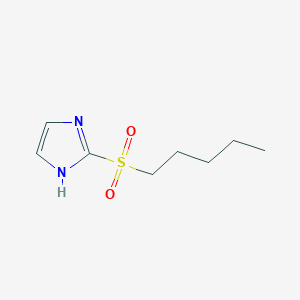![molecular formula C12H12BrNO3 B7558684 N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as BFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFC is a furan-based compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to have antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. This compound has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively low toxicity. This compound has been found to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of research could focus on the development of more effective synthesis methods for this compound, which could improve its availability for research and potential therapeutic use. Another area of research could focus on the development of this compound derivatives that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other areas, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide can be achieved through several methods, including the reaction of 5-bromofurfural with N,N-dimethylformamide dimethyl acetal, followed by treatment with acetic anhydride and sodium acetate. Another method involves the reaction of 5-bromofurfural with N,N-dimethylformamide dimethyl acetal, followed by treatment with acetic anhydride and acetic acid.
Aplicaciones Científicas De Investigación
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have potential therapeutic applications in several areas of research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-10(5-6-16-8)12(15)14(2)7-9-3-4-11(13)17-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWDONGAQWVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





